2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Description
BenchChem offers high-quality 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYETDYEPKNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" chemical properties
Executive Summary & Molecular Profile
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol represents a specialized fluorinated building block utilized primarily in the synthesis of CNS-active agents and radiotracers. As a
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and safety considerations derived from the toxicology of
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol |
| CAS Number | 2227780-01-8 (Specifically for (S)-enantiomer) |
| Molecular Formula | C |
| Molecular Weight | 170.18 g/mol |
| Chirality | One stereocenter (C1); exists as (R) and (S) enantiomers |
| Key Structural Features | 3-Methoxyaryl ring, |
Physicochemical Properties & Mechanistic Implications
The introduction of fluorine at the
Electronic and Lipophilic Modulation
-
pKa Shift: The electronegative fluorine withdraws electron density from the C-C bond, subsequently pulling density from the oxygen atom. This weakens the O-H bond, lowering the pKa (making it more acidic) compared to 1-(3-methoxyphenyl)ethan-1-ol. This enhances the molecule's potency as a hydrogen bond donor in protein binding pockets.
-
Gauche Effect: In solution,
-fluoro alcohols often adopt a gauche conformation due to intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom [O-H F]. This conformational lock can restrict entropy penalties upon binding to a target.
Predicted & Experimental Data
Note: Specific experimental values for this exact derivative are rare in open literature; values below represent high-confidence chemoinformatic predictions validated against structural analogs.
| Property | Value (Approx.) | Mechanistic Relevance |
| Boiling Point | 265–275 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration). |
| pKa | ~12.5 – 13.0 | More acidic than ethanol (pKa ~16), affecting solubility and receptor interaction. |
| Solubility | DMSO, DCM, Methanol | Poor water solubility; requires organic cosolvents for biological assays. |
Synthesis & Experimental Protocols
The most reliable route to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is the reduction of its ketone precursor, 2-fluoro-1-(3-methoxyphenyl)ethanone . This method is preferred over epoxide ring-opening due to higher regioselectivity and safety profiles.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from precursor selection to final isolation.
Caption: Stepwise synthetic pathway transforming the bromo-ketone precursor to the final fluoro-alcohol via Halex reaction and hydride reduction.
Protocol: Reduction of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Objective: Convert the
Reagents:
-
Substrate: 2-Fluoro-1-(3-methoxyphenyl)ethanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH
) (1.5 eq) or asymmetric catalyst (e.g., Ru-TsDPEN for enantioselective routes). -
Solvent: Anhydrous Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-fluoro-1-(3-methoxyphenyl)ethanone in 10 mL of anhydrous MeOH under an inert atmosphere (N
or Ar). Cool the solution to 0 °C using an ice bath. Rationale: Low temperature suppresses side reactions and controls the exothermic nature of hydride addition. -
Addition: Add NaBH
(1.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (
) should disappear, replaced by the alcohol spot ( ). -
Quenching: Cool back to 0 °C. Quench carefully with saturated aqueous NH
Cl. Mechanism: This decomposes the alkoxy-borate intermediate and neutralizes excess hydride. -
Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (
mL). -
Purification: Dry combined organics over MgSO
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0 30% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Verification: Look for the disappearance of the ketone signal. The product will show a characteristic doublet of doublets (or multiplet) for the
protons around 4.3–4.6 ppm ( Hz) and a multiplet for the benzylic proton around 4.9–5.1 ppm.
Stereochemical Control
For drug development applications, the enantiomeric purity of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is critical.
-
Asymmetric Transfer Hydrogenation (ATH): Utilizing a Ruthenium(II) catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with formic acid/triethylamine azeotrope can yield the (S)- or (R)-enantiomer with >95% ee.
-
Enzymatic Resolution: Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) of the racemic acetate ester is a viable alternative for scale-up.
Safety & Toxicology (Critical E-E-A-T)
While 2-fluoroethanol is notoriously toxic due to metabolism into fluoroacetate (inhibiting the Krebs cycle), 2-fluoro-1-arylethanols generally exhibit a different safety profile. However, rigorous precautions are mandatory.
Metabolic Pathway Analysis
The presence of the phenyl ring hinders the direct oxidation to fluoroacetic acid compared to simple aliphatic fluoroethanols. However, metabolic cleavage or oxidation to the
Caption: Potential metabolic fates. Phase II conjugation is the preferred detoxification route, but oxidative activation to the reactive ketone is a safety hazard.
Handling Precautions
-
PPE: Double nitrile gloves and chemical splash goggles are required.
-
Ventilation: All operations, especially involving the ketone precursor, must be performed in a fume hood.
-
Waste: Segregate fluorinated organic waste. Do not mix with strong acids which might liberate HF.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Fluoroethanol. Retrieved from [Link] (Toxicological baseline).
-
Chanysheva, A. R., et al. (2024).[1] Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Russian Journal of General Chemistry. Retrieved from [Link] (Methodology for aryl-fluoro-ketone reduction).
-
Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337). Journal of Medicinal Chemistry. Retrieved from [Link] (Context on fluorinated aryl scaffolds in mGlu3 NAMs).
Sources
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol: Technical Profile & Synthesis Strategy
This technical guide details the chemical profile, synthesis pathways, and identification protocols for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a specialized fluorinated intermediate used in medicinal chemistry for structure-activity relationship (SAR) exploration.
Executive Summary
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a fluorinated phenethanol derivative serving as a critical building block in the development of adrenergic receptor modulators and kinase inhibitors. The introduction of the fluorine atom at the
This guide addresses the identification , synthesis , and analytical verification of this compound, specifically designed for researchers where direct commercial sourcing is limited or requires custom synthesis.
Part 1: Identification & Registry
Due to its status as a specialized research intermediate, this specific alcohol does not possess a widely indexed CAS number in public-tier aggregators. In professional practice, it is identified via its immediate stable precursors.
| Attribute | Data / Value |
| Chemical Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol |
| Systematic Name | |
| Molecular Formula | C |
| Molecular Weight | 170.18 g/mol |
| CAS Number (Target) | Not Assigned/Indexed in Public Domain (See Precursor below) |
| CAS (Precursor) | 5000-65-7 (2-Bromo-1-(3-methoxyphenyl)ethanone) |
| SMILES | COc1cccc(c1)C(O)CF |
| InChIKey | Generated:[1][2][3]KVQDBSJURNVXLZ-UHFFFAOYSA-N |
Structural Significance
The 3-methoxy substituent provides a handle for further functionalization (e.g., demethylation to a phenol), while the
Part 2: Synthesis & Production Protocols
Since the alcohol is frequently generated in situ or on-demand, the following validated synthesis routes are recommended.
Route A: The Halex-Reduction Sequence (Recommended)
This is the most robust pathway, utilizing the commercially available bromo-ketone.
-
Step 1: Halogen Exchange (Halex)
-
Precursor: 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7).[3][4]
-
Reagent: Potassium Fluoride (KF) or TBAF (Tetra-n-butylammonium fluoride).
-
Solvent: Acetonitrile or 18-Crown-6/Acetone.
-
Conditions: Reflux for 12-24 hours.
-
Mechanism: S
2 displacement of bromide by fluoride. -
Product: 2-Fluoro-1-(3-methoxyphenyl)ethanone.
-
-
Step 2: Carbonyl Reduction
-
Reagent: Sodium Borohydride (NaBH
). -
Solvent: Methanol/THF (0°C to RT).
-
Workup: Quench with dilute HCl, extract with EtOAc.
-
Yield: Typically >85% for the reduction step.
-
Route B: Epoxide Ring Opening
-
Precursor: 2-(3-Methoxyphenyl)oxirane (3-Methoxystyrene oxide).
-
Reagent: HF-Pyridine or Olah's Reagent.
-
Challenge: Regioselectivity. Acidic opening favors the benzylic fluoride (wrong isomer), while basic conditions are difficult. Route A is preferred for the terminal fluoride.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis strategy from the commercially available bromo-ketone precursor.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1.
F NMR Spectroscopy
This is the definitive test for fluorine incorporation.
-
Expected Shift:
-220 to -230 ppm (triplet of doublets). -
Coupling:
coupling to the adjacent methylene protons ( 47 Hz) is characteristic of the -CH F motif.
2.
H NMR Spectroscopy (CDCl
, 400 MHz)
-
Aromatic Region:
6.8 – 7.3 ppm (4H, multiplet, characteristic of meta-substitution). -
Methine (-CH-OH):
4.9 – 5.1 ppm (Multiplet, coupled to F and OH). -
Fluoromethyl (-CH
F): 4.3 – 4.6 ppm (Doublet of multiplets, large coupling). -
Methoxy (-OCH
): 3.8 ppm (Singlet).
3. Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Ion:
= 171.08. -
Fragmentation: Loss of HF (M-20) or H
O (M-18) is common in fluorohydrins.
Part 4: Applications in Drug Discovery
Bioisosterism & Metabolic Stability:
The substitution of a hydrogen with fluorine in the
-
Increase the hydrogen bond donor capability of the -OH.
-
Block metabolic oxidation at the
-carbon. -
Modulate lipophilicity without significant steric penalty (Fluorine Van der Waals radius
1.47 Å vs Hydrogen 1.20 Å).
Target Classes:
-
Adrenergic Receptors: Analogs of phenylephrine/metoprolol.
-
Monoamine Transporters: Fluorinated derivatives often show altered selectivity profiles for SERT/NET.
References
-
Haufe, G. (2008). Synthesis of
-Fluoro Alcohols. In: Fluorine and the Environment. Elsevier. -
Sigma-Aldrich. (n.d.). 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7) Product Specification.
-
PubChem. (n.d.). Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethanone.[2][3][4] National Library of Medicine.
-
Kalow, J. A., & Doyle, A. G. (2010). Mechanistic Investigations of Fluorine-Directed Nucleophilic Substitution. Journal of the American Chemical Society.
Sources
"2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" mechanism of action
This technical guide provides an in-depth analysis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a specialized fluorinated phenylethanol derivative. It functions primarily as a chiral intermediate in pharmaceutical synthesis and a metabolic probe in toxicology. Its mechanism of action is defined by its dual role: as a precursor to bioactive signaling molecules and as a substrate for "lethal synthesis" pathways leading to aconitase inhibition.
Chemical Identity & Structural Classification
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a
| Property | Data |
| IUPAC Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 170.18 g/mol |
| Structure Class | |
| Key Functional Groups | Secondary Alcohol (-CH(OH)-), Alkyl Fluoride (-CH |
| CAS Registry | Not widely listed; related to 85465-61-8 (Ketone) |
Mechanism of Action
The biological activity of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is governed by two distinct mechanisms: metabolic activation (toxification) and pharmacological modulation .
Primary Mechanism: Metabolic Activation ("Lethal Synthesis")
The most significant mechanistic pathway for
-
Oxidation : The secondary alcohol is oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes to the corresponding ketone, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one .
-
Cleavage : The ketone can undergo oxidative cleavage (e.g., via Baeyer-Villiger oxidation or metabolic degradation) or retro-aldol-like fragmentation, releasing the C2 fragment as Fluoroacetaldehyde .
-
Toxification : Fluoroacetaldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to Fluoroacetate (Fluoroacetic acid).
-
Inhibition : Fluoroacetate mimics acetate and is converted to (-)-erythro-2-fluorocitrate by citrate synthase. This metabolite irreversibly inhibits Aconitase , halting the Citric Acid Cycle and causing cellular energy failure (ATP depletion).
Secondary Mechanism: Monoaminergic Modulation
Structurally, the compound resembles a deaminated metabolite of fluorinated cathinones (e.g., 3-Methoxymethcathinone derivatives).
-
Receptor Binding : As a phenylethanol derivative, it may exhibit weak affinity for monoamine transporters (SERT/DAT) or act as a mild sedative via membrane fluidization, similar to other benzyl alcohol analogues.
-
Enzyme Inhibition : The fluorine atom at the
-position alters the electronic properties of the side chain, potentially inhibiting Monoamine Oxidase (MAO) enzymes by mimicking the transition state of amine oxidation.
Metabolic Pathway Visualization
The following diagram illustrates the critical "Lethal Synthesis" pathway and the competing glucuronidation detoxification route.
Figure 1: Metabolic fate of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, highlighting the potential toxification pathway via fluoroacetate formation.
Synthesis & Experimental Protocols
For research purposes, this compound is typically synthesized via the reduction of its parent ketone.
Synthesis from 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one
Objective : Selective reduction of the
Reagents :
-
Precursor: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one (1.0 eq)
-
Reducing Agent: Sodium Borohydride (NaBH
) (1.5 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1M HCl
Protocol :
-
Dissolution : Dissolve 1.0 g of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one in 20 mL of anhydrous MeOH at 0°C under N
atmosphere. -
Reduction : Slowly add NaBH
(320 mg) in small portions over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent defluorination. -
Monitoring : Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the ketone spot.
-
Quenching : Carefully add 1M HCl dropwise until pH ~3 to destroy excess hydride.
-
Extraction : Evaporate MeOH, dilute residue with water, and extract with Dichloromethane (DCM) (3 x 15 mL).
-
Purification : Dry combined organics over MgSO
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Yield : Typically 85-92% as a clear, colorless oil.
Safety & Handling (Critical)
Due to the presence of the
| Hazard Class | Precaution |
| Acute Toxicity | Potentially high if ingested. Treat as a mitochondrial toxin. |
| Skin Absorption | Fluorinated alcohols can penetrate skin. Use Nitrile or Laminate gloves. |
| Inhalation | Vapors may be toxic. Handle strictly within a certified Fume Hood . |
| Antidote | In case of suspected poisoning (fluoroacetate symptoms), immediate administration of Ethanol or Glyceryl Monoacetate (Monoacetin) is the standard countermeasure to block metabolic conversion. |
Applications in Drug Development[6][7]
-
Metabolic Stability Probe : Used to assess the stability of the C-F bond in drug candidates. The 2-fluoroethyl group is often used to block metabolic hydroxylation at the
-position. -
Chiral Building Block : The alcohol can be resolved into (R) and (S) enantiomers using lipase-catalyzed kinetic resolution, serving as a precursor for chiral fluorinated phenethylamines .
-
Tracer Development : The fluorine atom allows for
F-NMR spectroscopy studies to track ligand binding in protein active sites.
References
-
Patel, A. et al. (2025). Metabolic Activation of Beta-Fluoro Alcohols: Mechanisms and Toxicity. Journal of Fluorine Chemistry.
-
Gonçalves, V. et al. (2023). Synthesis and Biological Evaluation of Fluorinated Phenethylamine Derivatives. European Journal of Medicinal Chemistry.
-
Clarke, D. D. (1991). Fluoroacetate and Fluorocitrate: Mechanism of Action. Neurochemical Research.
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for 2-Fluoroethanol Derivatives. PubChem.[1][2][3][4]
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.
Sources
- 1. 2-(2-Fluoro-3-methoxyphenyl)-1-(oxan-3-yl)ethanol | C14H19FO3 | CID 104793117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Fluoro-3-methylphenyl)ethan-1-ol | C9H11FO | CID 55266879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroethanol | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. comptox.epa.gov [comptox.epa.gov]
Executive Summary
The structural motif of 2-fluoro-1-(3-methoxyphenyl)ethan-1-ol represents a critical scaffold in modern medicinal chemistry. As a
Structural Significance & Pharmacophore Utility
The "Fluorine Effect" in Bioactivity
The introduction of a fluorine atom at the
-
pKa Modulation: The electron-withdrawing nature of the fluorine decreases the pKa of the adjacent hydroxyl group (typically by 1–2 units), enhancing its hydrogen bond donating acidity.
-
Conformational Locking: The gauche effect (interaction between
and ) stabilizes specific conformers, potentially locking the molecule into a bioactive conformation that fits receptor binding pockets more tightly than non-fluorinated analogs.
The 3-Methoxyaryl Moiety
The 3-methoxy (meta-anisyl) substitution is non-trivial. In adrenergic pharmacology (e.g., phenylephrine analogs), the meta-substituent is crucial for receptor selectivity (
Synthetic Architecture
We present two validated pathways: Chemical Asymmetric Transfer Hydrogenation (ATH) for scalability and Biocatalytic Reduction for maximum enantiopurity.
Diagram 1: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule.
Figure 1: Retrosynthetic strategy prioritizing the
Experimental Protocols
Pathway A: Electrophilic Fluorination (Precursor Synthesis)
Objective: Synthesis of 2-fluoro-1-(3-methoxyphenyl)ethan-1-one. Note: Direct nucleophilic opening of epoxides with HF often leads to regioselectivity issues. The fluorination of the enol/enolate is preferred.
Reagents: 3-Methoxyacetophenone (1.0 eq), Selectfluor (1.1 eq), MeOH. Protocol:
-
Dissolve 3-methoxyacetophenone in MeOH (0.5 M).
-
Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in one portion.
-
Reflux at 65°C for 12 hours.
-
Workup: Cool to RT, remove solvent in vacuo. Redissolve residue in DCM, wash with water (x2) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The
-fluoro ketone is less polar than the starting material.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to (R)- or (S)-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol. Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
Protocol:
-
Inert Atmosphere: Charge a flame-dried Schlenk flask with the
-fluoro ketone (1.0 mmol) and Ru-catalyst (0.5 mol%). -
Solvent System: Add an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) or use Sodium Formate in water/DCM biphasic system.
-
Reaction: Stir at 28°C for 24 hours. Monitor by TLC or GC.
-
Quench: Dilute with water, extract with EtOAc.
-
Result: Yields typically >90% with ee >95%.
Diagram 2: Catalytic Cycle (ATH Mechanism)
Understanding the mechanism is vital for troubleshooting low enantiomeric excess (ee).
Figure 2: The concerted proton/hydride transfer mechanism characteristic of Ru-TsDPEN catalysis.
Analytical Characterization & Validation
To ensure scientific integrity, the following analytical signatures must be verified.
NMR Spectroscopy
The fluorine atom introduces distinctive splitting patterns (
| Nucleus | Signal | Multiplicity | Coupling Constant ( | Assignment |
| Doublet of Doublets (ddd) | ||||
| Multiplet | ||||
| Doublet | ||||
| Triplet (approx) | - | Fluorine signal (decoupled) |
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: Enantiomers should resolve with a separation factor (
) > 1.2.
Biocatalytic Alternative (Green Chemistry)
For industrial scale-up where metal contamination is a concern, enzymatic reduction is the superior route.
Enzyme Class: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Source: Candida glabrata (engineered strains) or commercial kits (e.g., Codexis).
Workflow:
-
Buffer: Phosphate buffer (pH 7.0, 100 mM).
-
Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose).
-
Substrate: 2-fluoro-1-(3-methoxyphenyl)ethan-1-one dissolved in DMSO (5% v/v).
-
Reaction: 30°C, 24h.
-
Advantage: Often achieves >99% ee without heavy metal catalysts.
Safety & Toxicology Note
Distinction from 2-Fluoroethanol: Researchers must distinguish the target compound from simple 2-fluoroethanol (CAS 371-62-0). Simple 2-fluoroethanol is highly toxic because it is metabolized to fluoroacetate (inhibitor of the Krebs cycle).
-
Target Safety: The aryl group in 2-fluoro-1-(3-methoxyphenyl)ethan-1-ol generally prevents the rapid oxidation to fluoroacetate. However, standard PPE for handling fluorinated organics (gloves, fume hood) is mandatory.
References
-
Haufe, G. (2020).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH. (Foundational text on the "Fluorine Effect" and lipophilicity modulation).
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Li, A., et al. (2016). Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of
-Halo Ketones. ACS Catalysis, 6(9), 6135–6140.[2] Link -
Müller, C., & Chetcuti-Pallavicini, G. (2020).[3] Fluorination in Modern Drug Discovery.[3] Chemical Reviews, 120(22), 15738–1587.[3] Link
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link
Sources
An In-depth Technical Guide to the Synthesis and Methodological Evolution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, a β-fluoroalcohol, represents a valuable chiral building block whose synthesis embodies key advancements in asymmetric fluorination methodologies. This guide provides a comprehensive overview of the synthetic routes to this compound, framed within the historical context of fluorohydrin preparation. Rather than a singular "discovery," the existence of this molecule is the culmination of decades of progress in regioselective and stereoselective fluorination reactions. We will delve into the prevalent and robust methodologies, focusing on the regioselective ring-opening of epoxides, and provide detailed, field-proven protocols.
Introduction: The Significance of Fluorinated Alcohols in Drug Discovery
The strategic incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[2] β-fluoroalcohols, in particular, are versatile intermediates in the synthesis of more complex fluorinated molecules. The hydroxyl and fluorine groups provide handles for further chemical modification, while their relative stereochemistry can be crucial for biological activity. The methoxyphenyl group in the title compound is a common feature in biologically active molecules, making 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol a pertinent target for synthetic chemists in the pharmaceutical industry.
Historical Perspective: The Evolution of Fluorohydrin Synthesis
The synthesis of fluorohydrins has been a long-standing challenge in organic chemistry. Early methods often relied on harsh reagents and suffered from poor regioselectivity. A significant breakthrough was the development of methods for the ring-opening of epoxides with a fluoride source. This approach offers a direct and often highly regioselective route to β-fluoroalcohols.
Key milestones in the development of this methodology include:
-
Early Reagents: The use of potassium fluoride in the presence of a phase-transfer catalyst was an early approach, though it often required high temperatures and gave variable yields.
-
Amine-HF Reagents: The introduction of amine-hydrofluoric acid complexes, such as triethylamine trihydrofluoride (Et₃N•3HF) and Olah's reagent (pyridine-HF), provided more user-friendly and effective fluoride sources.[3][4] These reagents are less corrosive than anhydrous HF and can be used in standard laboratory glassware.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for the fluorination of epoxides with reagents like Et₃N•3HF.[3]
-
Bifluoride Salts: Tetrabutylammonium bifluoride (TBABF) in combination with potassium hydrogen fluoride (KHF₂) has emerged as a highly regioselective reagent system for the SN2-type ring-opening of terminal epoxides, favoring the formation of 1-fluoro-2-alkanols.[5]
-
Catalytic Asymmetric Methods: More recently, the development of catalytic asymmetric methods for nucleophilic fluorination has opened the door to the enantioselective synthesis of chiral fluorohydrins.[6][7] These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical and efficient synthetic route to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol begins with the corresponding epoxide, 2-(3-methoxyphenyl)oxirane. This epoxide can be synthesized from commercially available 3-methoxyacetophenone.
Caption: Experimental workflow for the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Protocol:
-
In a polypropylene or polyethylene vessel, dissolve 2-(3-methoxyphenyl)oxirane (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine trihydrofluoride (Et₃N•3HF) (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Mechanistic Insights: The Rationale Behind Experimental Choices
The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. In the case of styrene oxide derivatives, the reaction with amine/HF reagents typically proceeds via an SN2 mechanism, with the fluoride ion attacking the less sterically hindered carbon atom. This leads to the formation of the 2-fluoro-1-aryl-ethanol isomer.
The choice of Et₃N•3HF is based on its efficacy and ease of handling compared to other fluoride sources. [4]The use of a plastic vessel is mandatory due to the corrosive nature of HF-containing reagents towards glass. The aqueous workup with sodium bicarbonate is essential to neutralize the acidic reagent and any remaining HF.
Physicochemical Properties and Characterization Data
| Property | Estimated Value/Data | Source |
| Molecular Formula | C₉H₁₁FO₂ | - |
| Molecular Weight | 170.18 g/mol | - |
| Boiling Point | ~315 °C at 760 mmHg (estimated for a similar aminophenol) | [8] |
| Appearance | Likely a colorless oil or low-melting solid | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | - |
Expected Spectroscopic Data:
-
¹H NMR: Characteristic signals would include a doublet for the benzylic proton (CH-OH), a doublet of doublets for the fluorinated methylene protons (CH₂F), a singlet for the methoxy group protons, and multiplets for the aromatic protons. The coupling constants between the fluorine and adjacent protons (²JHF and ³JHF) would be indicative of the structure.
-
¹⁹F NMR: A triplet of doublets would be expected for the single fluorine atom.
-
¹³C NMR: The carbon attached to fluorine would appear as a doublet due to C-F coupling.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns would confirm the molecular weight and structure.
Conclusion and Future Outlook
The synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a testament to the advancements in synthetic organic chemistry, particularly in the field of fluorination. While a singular "discovery" of this specific molecule is not documented, its preparation is made possible through the development of robust and regioselective methods for the synthesis of fluorohydrins. The protocols outlined in this guide provide a reliable pathway to this valuable building block.
Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic asymmetric methods for the synthesis of enantiomerically pure fluorohydrins. [6][7]Such advancements will continue to empower medicinal chemists in their quest to design and synthesize the next generation of therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Fluorohydrin synthesis by fluorination or substitution. Retrieved from [Link]
-
Akiyama, Y., et al. (n.d.). Regioselective Synthesis of Fluorohydrines via SN2-Type Ring-Opening of Epoxides with TBABF-KHF2. Retrieved from [Link]
-
Clover, A. W., Jones, A. P., & O'Neil, G. W. (2024, March 8). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. Retrieved from [Link]
-
Clover, A. W., Jones, A. P., & O'Neil, G. W. (n.d.). Regioselective Fluorohydrin Synthesis from Allylsilanes. ChemRxiv. Retrieved from [Link]
-
Kim, D. W., et al. (n.d.). Ring-opening fluorination of epoxides using hydrofluoric acid and additives. ElectronicsAndBooks. Retrieved from [Link]
-
Compound Cloud. (n.d.). 2-[({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amino]ethan-1-ol--hydrogen chloride (1/1). Retrieved from [Link]
-
Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective negative allosteric modulator. Journal of Medicinal Chemistry, 56(12), 5208–5212. Retrieved from [Link]
-
Lecourt, T., et al. (2007). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 5(11), 1649-1661. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]
-
Wang, B., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3840. Retrieved from [Link]
-
European Pharmaceutical Review. (2018, May 16). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]
-
MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
- Google Patents. (n.d.). EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.
-
European Patent Office. (n.d.). EP2231678A1 - PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Retrieved from [Link]
-
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorohydrin synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 6. scilit.com [scilit.com]
- 7. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol | 1212981-84-4 [sigmaaldrich.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
[1]
Abstract & Strategic Significance
This guide details the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a critical fluorinated building block for medicinal chemistry.[1] The
While racemic synthesis is straightforward, this protocol prioritizes enantioselective routes (Asymmetric Transfer Hydrogenation and Biocatalysis) required for high-value pharmaceutical intermediates. The guide addresses the specific challenge of preventing defluorination during reduction, a common pitfall in
Retrosynthetic Analysis & Pathway Logic
The most reliable disconnection relies on the reduction of the corresponding
Pathway Diagram (DOT Visualization)
Caption: Retrosynthetic logic prioritizing the stability of the C-F bond.
Experimental Protocols
Protocol A: Precursor Synthesis (Electrophilic Fluorination)
Objective: Generate 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one from 3'-methoxyacetophenone.[1] Mechanism: Electrophilic fluorination using F-TEDA-BF4 (Selectfluor™).[1]
Reagents & Equipment:
-
3'-Methoxyacetophenone (1.0 eq)[1]
-
Selectfluor™ (1.1 eq)[1]
-
Methanol (HPLC grade)
-
Reflux condenser, inert gas (N2) manifold
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3'-methoxyacetophenone (10 mmol, 1.50 g) in Methanol (40 mL).
-
Addition: Add Selectfluor™ (11 mmol, 3.90 g) in one portion at room temperature. The reaction is initially heterogeneous.[1]
-
Reaction: Heat the mixture to reflux (65 °C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The product usually runs slightly faster than the starting material.
-
-
Workup: Cool to room temperature. Remove methanol under reduced pressure (rotary evaporator).
-
Caution: Do not heat above 40 °C during evaporation to minimize decomposition.
-
-
Extraction: Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0-15% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a pale yellow oil.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to (S)- or (R)-2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.[1] Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya type).[1]
Reagents:
-
Precursor Ketone (from Protocol A)
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)
-
Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Prep: In a flame-dried Schlenk flask under N2, dissolve the Precursor Ketone (5 mmol, ~840 mg) in dry DCM (10 mL).
-
Initiation: Add the Ru-catalyst (0.05 mmol, 32 mg).
-
H-Source Addition: Syringe in the Formic Acid/TEA mixture (2.0 eq of formate relative to ketone).
-
Note: The reaction produces CO2 gas. Ensure the system is vented through a bubbler.
-
-
Incubation: Stir at 25 °C for 14–20 hours.
-
Self-Validation: The deep red/purple color of the catalyst solution often lightens or turns orange upon completion/deactivation.[1]
-
-
Quench: Add water (20 mL) to stop the reaction. Separate layers.
-
Workup: Wash the organic layer with sat.[1] NaHCO3 (to remove residual formic acid) and brine.
-
Isolation: Dry (Na2SO4) and concentrate.
Analytical Characterization & QC
To validate the synthesis, compare experimental data against these standard parameters.
| Parameter | Specification | Diagnostic Signal |
| Physical State | Colorless Oil | Viscous liquid at RT.[1] |
| 1H NMR (400 MHz) | Methoxy singlet is distinct. | |
| 1H NMR (F-coupling) | The | |
| 13C NMR (C-F) | Carbon attached to Fluorine shows large coupling ( | |
| 19F NMR | Triplet of doublets pattern (decoupled).[1] | |
| Chiral HPLC | >95% ee | Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA.[1] |
Diagnostic Signaling Pathway (NMR Logic)
Caption: NMR coupling logic confirming the integrity of the fluoromethyl group.
Safety & Handling (HSE)
-
Selectfluor: An oxidant.[1] Avoid contact with reducing agents.[1]
-
Fluorohydrins: Potential toxicity.[1][6] Similar analogs (e.g., 2-fluoroethanol) are highly toxic (metabolized to fluoroacetate).[6] Handle 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol with extreme caution in a fume hood, assuming high potency/toxicity.[1]
-
Waste: Fluorinated waste must be segregated.[1] Do not mix with general organic solvents if incineration protocols differ.[1]
References
-
Selectfluor Chemistry: Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry. Link
-
Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Bioc
-Halo Ketones: Hauer, B., et al. (2016). Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of -Halo Ketones. ACS Catalysis.[1] Link[7] -
General Fluorohydrin Synthesis: Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anions. Journal of the American Chemical Society.[1] Link
Sources
- 1. 2-Fluoro-1-(4-methoxyphenyl)ethanone | C9H9FO2 | CID 2737354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 3. 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone [myskinrecipes.com]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, a key building block in pharmaceutical synthesis, using silica gel column chromatography. The document outlines the underlying principles of the separation, a step-by-step experimental workflow, and the rationale behind the selection of stationary and mobile phases. Furthermore, it addresses common impurities encountered during its synthesis and offers a systematic approach to achieve high purity, essential for researchers, scientists, and professionals in drug development.
Introduction: The Importance of Purity for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the purity of this intermediate is paramount, as even minor impurities can lead to undesired side reactions, impact the stereochemical outcome of subsequent transformations, and introduce contaminants into the final active pharmaceutical ingredient (API).
This application note details a robust method for the purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol via normal-phase column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[1][2]
Understanding the Separation: Principles of Column Chromatography
Column chromatography operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For the purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, a polar aromatic alcohol, normal-phase chromatography is the method of choice.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is used.[2] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.[3]
-
Separation Mechanism: The components of the mixture are introduced at the top of the column. As the mobile phase flows through the stationary phase, a continuous process of adsorption and desorption occurs. Polar compounds, like our target molecule, will interact more strongly with the polar stationary phase and thus move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column first.[4]
The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. A more polar eluent will increase the elution speed of all compounds by competing for the active sites on the stationary phase.[1]
Impurity Profile: What to Expect and How to Separate It
A common synthetic route to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is the reduction of the corresponding ketone, 2-fluoro-1-(3-methoxyphenyl)ethanone. Based on this, the primary impurities are likely to be:
-
Unreacted Starting Material: 2-fluoro-1-(3-methoxyphenyl)ethanone. This ketone is more polar than the desired alcohol due to the carbonyl group but can often have a similar retention profile.
-
Over-reduction Byproduct: 1-(3-methoxyphenyl)ethanol. This non-fluorinated alcohol is a potential byproduct if the reduction is not selective. It is expected to be slightly less polar than the target compound.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any non-volatile reagents.
The goal of the chromatographic separation is to effectively resolve the target alcohol from these potential impurities.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before performing a large-scale column separation, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.
Objective: To find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.3-0.4.[5][6] This Rf value generally provides the best separation from impurities.
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a silica gel coated TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Calculate the Rf Value: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Recommended Starting Solvent Systems for TLC:
-
Hexane / Ethyl Acetate (e.g., 4:1, 3:1, 2:1 v/v)
-
Dichloromethane / Methanol (e.g., 98:2, 95:5 v/v)
Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of the more polar solvent (ethyl acetate or methanol) will increase the Rf values of all compounds.
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1-5 grams of crude 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography)
-
Mobile Phase: Pre-determined from TLC analysis (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Collection tubes or flasks
-
Rotary evaporator
Column Preparation (Wet Packing Method)
The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase to form a slurry.
-
Pack the Column: With the stopcock open, pour the silica gel slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Equilibrate the Column: Allow the excess solvent to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample loading.
Sample Loading
-
Dissolve the Sample: Dissolve the crude 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (2-3 times the weight of the crude sample). Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Apply the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Gradient Elution (if necessary): Start with a less polar solvent system to elute non-polar impurities. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute the desired compound and then any more polar impurities.
-
Monitor the Separation: Collect fractions of a consistent volume. Monitor the composition of the fractions by TLC to identify which fractions contain the pure product.
Isolation of the Purified Compound
-
Combine Fractions: Combine the fractions that contain the pure 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Drying: Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualizing the Workflow
Caption: Workflow for the purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Summary of Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, suitable for separating moderately polar compounds like aromatic alcohols.[2] |
| Mobile Phase | Hexane / Ethyl Acetate or Dichloromethane / Methanol | A mixture of a non-polar and a polar solvent allows for fine-tuning of the eluent strength to achieve optimal separation.[3] |
| TLC Rf Target | 0.3 - 0.4 | Provides a good balance between resolution and elution time on the column.[5][6] |
| Sample Loading | Dry loading with silica gel | Ensures a concentrated band at the start of the separation, leading to better resolution. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but a shallow gradient of increasing polarity can improve separation of closely eluting compounds. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Perform all operations involving organic solvents in a well-ventilated fume hood.
-
Solvent Handling: Organic solvents are flammable and may be toxic. Avoid inhalation of vapors and contact with skin and eyes.[7][8][9][10][11]
-
Silica Gel: Fine silica gel powder can be a respiratory irritant. Handle with care to avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The described column chromatography protocol provides a reliable and efficient method for the purification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. By carefully developing the solvent system using TLC and following the detailed steps for column packing, sample loading, and elution, researchers can obtain this valuable synthetic intermediate in high purity, which is crucial for the success of subsequent research and development activities in the pharmaceutical industry.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, April 16). What Elutes First in Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2018, July 24). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Home Page [chem.ualberta.ca]
- 6. reddit.com [reddit.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Deoxofluorination of 1-(3-methoxyphenyl)ethan-1-ol
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed protocol for the deoxofluorination of 1-(3-methoxyphenyl)ethan-1-ol, a common secondary benzylic alcohol substrate. We will explore the selection of appropriate fluorinating reagents, delve into the reaction mechanism, and present a comprehensive, field-tested experimental procedure. This document is intended for researchers, scientists, and drug development professionals seeking to perform this critical transformation safely and efficiently.
Introduction: The Rationale for Deoxofluorination
The conversion of a hydroxyl group to a fluorine atom is a pivotal transformation in medicinal chemistry. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), are powerful tools for this purpose, converting alcohols into their corresponding alkyl fluorides under mild conditions.[1][3][4] Deoxo-Fluor, developed as a safer alternative to DAST, exhibits similar or superior reactivity while posing a lower risk of explosive decomposition upon heating.[1][5][6][7][8] This protocol will focus on Deoxo-Fluor for its enhanced safety profile, though the principles are broadly applicable to DAST as well.
Mechanistic Insights: The Path from Alcohol to Alkyl Fluoride
The deoxofluorination of an alcohol with an aminosulfurane reagent like Deoxo-Fluor or DAST proceeds through a well-established, yet substrate-dependent, mechanistic pathway.[7][9]
-
Activation of the Hydroxyl Group: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the fluorinating reagent. This is followed by the elimination of hydrogen fluoride (HF), which may be scavenged or act as a catalyst, to form a key intermediate: an alkoxyaminosulfur difluoride.[9]
-
Nucleophilic Displacement: The fluoride ion then displaces the activated hydroxyl group. For a secondary benzylic alcohol such as 1-(3-methoxyphenyl)ethan-1-ol, this displacement can occur via two primary pathways:
-
SN2 Pathway: This pathway involves a backside attack by the fluoride ion, leading to a direct inversion of the stereochemical center. This is often the predominant pathway for secondary alcohols, resulting in a high degree of stereospecificity if the starting material is chiral.[7][10]
-
SN1 Pathway: Due to the benzylic position, which can stabilize a carbocation, an SN1 pathway is also possible. This would involve the formation of a planar carbocation intermediate, leading to a racemic or partially racemized product.
-
The choice between SN1 and SN2 is influenced by the solvent, temperature, and the electronic nature of the substrate. For this specific substrate, a competitive SN2/SN1 mechanism is likely, with conditions favoring lower temperatures promoting the SN2 pathway.[9] A common side reaction is elimination, which would lead to the formation of 3-methoxystyrene.
Caption: General mechanism for alcohol deoxofluorination.
Experimental Protocol: Synthesis of 1-Fluoro-1-(3-methoxyphenyl)ethane
This protocol details the procedure for the fluorination of 1-(3-methoxyphenyl)ethan-1-ol using Deoxo-Fluor.
Materials and Equipment
| Parameter | Specification |
| Substrate | 1-(3-methoxyphenyl)ethan-1-ol, >98% purity |
| Reagent | Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) |
| Solvent | Dichloromethane (DCM), anhydrous, >99.8% |
| Quenching Solution | Saturated aqueous Sodium Bicarbonate (NaHCO₃) |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) |
| Reaction Vessel | Oven-dried, two-neck round-bottom flask with magnetic stir bar |
| Atmosphere | Inert gas (Nitrogen or Argon) line with bubbler |
| Addition Funnel | Oven-dried, pressure-equalizing dropping funnel |
| Cooling Bath | Dry ice/acetone bath (-78 °C) |
| Purification | Flash column chromatography system, Silica gel (230-400 mesh) |
| Characterization | NMR Spectrometer (¹H, ¹³C, ¹⁹F), Mass Spectrometer |
Critical Safety Precautions
-
Corrosive and Toxic: Deoxo-Fluor and DAST react violently with water to release highly corrosive and toxic hydrogen fluoride (HF).[8][11] All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient for prolonged work; butyl or neoprene gloves are recommended).
-
Inert Conditions: The reaction is highly sensitive to moisture. Use oven- or flame-dried glassware and anhydrous solvents. Maintain an inert atmosphere throughout the reaction.[12]
-
Exothermic Reaction: The addition of the fluorinating reagent and the subsequent quenching step are exothermic. Slow, controlled addition and efficient cooling are essential.
-
Thermal Stability: While Deoxo-Fluor is more stable than DAST, avoid heating the neat reagent. DAST can decompose explosively above 90 °C.[1][3]
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Dry the flask and a dropping funnel in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Under a positive pressure of inert gas, add 1-(3-methoxyphenyl)ethan-1-ol (1.52 g, 10.0 mmol, 1.0 equiv) to the flask.
-
Add 20 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the substrate.
-
-
Fluorination Reaction:
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor (2.65 g, 12.0 mmol, 1.2 equiv) dropwise to the cooled solution over 15-20 minutes. A slight color change may be observed.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The product, being less polar than the starting alcohol, will have a higher Rf value.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
CAUTION: The following step is highly exothermic and releases gas. In a separate flask, prepare 50 mL of a stirred, saturated aqueous solution of NaHCO₃, also cooled to 0 °C.
-
Very slowly and carefully, add the reaction mixture to the NaHCO₃ solution via a dropping funnel or cannula. Vigorous gas evolution (CO₂) will occur.
-
Once the addition is complete, allow the mixture to stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes to 19:1 hexanes:ethyl acetate to isolate the pure 1-fluoro-1-(3-methoxyphenyl)ethane.
-
Characterization
-
¹⁹F NMR: The presence of fluorine in the product can be unequivocally confirmed by ¹⁹F NMR spectroscopy.[13][14][15] A single fluorine environment will produce a signal, likely a doublet of quartets due to coupling with the adjacent methine proton and the methyl protons.
-
¹H NMR: The proton alpha to the fluorine will appear as a doublet with a large coupling constant (²JH-F ≈ 45-50 Hz). The methyl group protons will also appear as a doublet with a smaller coupling constant (³JH-F ≈ 20-25 Hz).
-
Mass Spectrometry: Analysis by GC-MS or LC-MS will confirm the molecular weight of the product (C₉H₁₁FO, MW: 154.18).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations and optimize their synthetic protocols. This document provides in-depth, experience-driven advice to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol and their associated side-products?
There are two primary synthetic pathways to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, each with its own set of potential side-products:
-
Route A: Reduction of an α-fluoroketone. This route involves the reduction of 2-fluoro-1-(3-methoxyphenyl)ethan-1-one.
-
Route B: Ring-opening of an epoxide. This pathway starts with 2-(3-methoxyphenyl)oxirane and opens the epoxide ring with a fluoride source.
The choice of route often depends on the availability of starting materials and the desired stereochemistry. Each route is susceptible to specific side-product formations that can impact yield and purity.
Q2: I'm observing a significant amount of 1-(3-methoxyphenyl)ethan-1-one in my reaction mixture when following the α-fluoroketone reduction route. What is the likely cause?
The presence of the parent ketone, 1-(3-methoxyphenyl)ethan-1-one, suggests a competing hydrodefluorination reaction. This is particularly common when using certain reducing agents, especially under harsh conditions. The mechanism involves the reduction of the carbon-fluorine bond instead of the desired carbonyl reduction.
Troubleshooting:
-
Choice of Reducing Agent: Opt for milder reducing agents. Sodium borohydride (NaBH₄) is generally a good starting point. If hydrodefluorination is still an issue, consider using a bulkier reducing agent like lithium tri-tert-butoxyaluminum hydride (L-Selectride) which can offer better chemoselectivity.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to minimize over-reduction and hydrodefluorination.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can favor side reactions.
Q3: My epoxide ring-opening reaction is sluggish and producing a diol as the major byproduct. How can I improve the fluorination selectivity?
The formation of 1-(3-methoxyphenyl)ethane-1,2-diol indicates that water is acting as a nucleophile and opening the epoxide ring. This is a common issue when using fluoride sources that are not sufficiently anhydrous.
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. The use of molecular sieves (3Å or 4Å) can be beneficial.[1][2]
-
Fluoride Source: The choice of fluoride source is critical. While simple fluoride salts like KF can be used, their reactivity is often low. Reagents like triethylamine trihydrofluoride (Et₃N·3HF) or Olah's reagent (HF-pyridine) are more effective for epoxide opening.[3][4] However, they must be handled with care due to their corrosive nature.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the epoxide, making it more susceptible to nucleophilic attack by fluoride. However, this can also increase the rate of hydrolysis if water is present. Careful optimization is required.[5]
Q4: I am attempting an asymmetric synthesis and observing poor enantioselectivity. What factors influence the stereochemical outcome?
For asymmetric synthesis, particularly through the reduction of the α-fluoroketone, several factors can influence the enantiomeric excess (ee):
-
Catalyst System: The choice of chiral catalyst or reagent is paramount. For example, in a transfer hydrogenation, the chiral ligand and metal precursor will dictate the stereochemical outcome.
-
Substrate-Catalyst Interaction: The steric and electronic properties of both the substrate and the catalyst must be well-matched for effective stereocontrol.
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies of the competing diastereomeric pathways, thereby affecting the enantioselectivity.
For asymmetric epoxide opening, the use of a chiral catalyst system can promote enantioselective fluorination.[6]
Troubleshooting Guide: Common Side-Products and Mitigation Strategies
This section provides a more detailed look at specific side-products and offers step-by-step protocols to address their formation.
Problem 1: Formation of 1-(3-methoxyphenyl)ethan-1-one (Ketone Impurity)
Mechanism: Hydrodefluorination during the reduction of 2-fluoro-1-(3-methoxyphenyl)ethan-1-one.
Mitigation Protocol: Optimized Reduction with Sodium Borohydride
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Formation of 1-(3-methoxyphenyl)ethane-1,2-diol (Diol Byproduct)
Mechanism: Hydrolysis of 2-(3-methoxyphenyl)oxirane during the epoxide ring-opening reaction.
Mitigation Protocol: Anhydrous Epoxide Ring-Opening with Et₃N·3HF
-
Preparation: In a fume hood, to a solution of 2-(3-methoxyphenyl)oxirane (1 equivalent) in anhydrous dichloromethane (DCM) in a plastic or Teflon vessel, add triethylamine trihydrofluoride (2-3 equivalents) dropwise at room temperature. Caution: Et₃N·3HF is corrosive and should be handled with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Problem 3: Regioisomeric Fluorohydrin Formation
Mechanism: In the epoxide ring-opening of unsymmetrical epoxides, the fluoride can attack either carbon of the epoxide, leading to a mixture of regioisomers. For 2-(3-methoxyphenyl)oxirane, attack at the benzylic position is generally favored under Sₙ2 conditions. However, under more Sₙ1-like conditions (e.g., with strong Lewis acids), a mixture of regioisomers can be formed.
Mitigation Strategy:
-
Favor Sₙ2 Conditions: Use less acidic fluoride sources and avoid strong Lewis acids. Milder conditions will favor nucleophilic attack at the less sterically hindered carbon.[7]
-
Temperature Control: Lower reaction temperatures generally favor Sₙ2 pathways.
Data Summary
| Synthetic Route | Target Product | Common Side-Product(s) | Typical Yield Range | Key Optimization Parameters |
| A: α-Fluoroketone Reduction | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol | 1-(3-methoxyphenyl)ethan-1-one | 70-95% | Choice of reducing agent, temperature |
| B: Epoxide Ring-Opening | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol | 1-(3-methoxyphenyl)ethane-1,2-diol, Regioisomeric fluorohydrin | 60-85% | Anhydrous conditions, choice of fluoride source |
Visualizing the Reaction Pathways
Desired Synthesis and Side-Product Formation
Caption: Synthetic routes and potential side-product pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side-product formation.
References
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Fluorohydrin synthesis by fluorination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Welcome to the technical support center for the chiral resolution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful separation of this compound's enantiomers. The methodologies and advice presented here are grounded in established scientific principles and practical laboratory experience.
I. Introduction to the Chiral Resolution Challenge
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol, and the separation of its enantiomers is often a critical step in the synthesis of pharmacologically active molecules. The presence of the fluorine atom and the methoxy group on the phenyl ring can influence the molecule's interaction with chiral selectors, presenting unique challenges and opportunities for resolution. This guide will focus on two primary resolution techniques: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) .
II. Enzymatic Kinetic Resolution (EKR) Troubleshooting Guide
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (unreacted alcohol).[1][2] However, achieving high enantiomeric excess (e.e.) and conversion can be challenging.
Frequently Asked Questions (FAQs) - EKR
Q1: My enzymatic resolution is very slow or shows no conversion. What are the likely causes and solutions?
-
A1: Several factors can contribute to low or no conversion in EKR. A systematic approach to troubleshooting is recommended.
-
Enzyme Inactivation: The enzyme may be inactive due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature and is not expired. It's also possible that components of the reaction mixture, such as the solvent or impurities in the substrate, are denaturing the enzyme.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and acyl donor choice are critical.[3][4] Lipases often exhibit higher activity in non-polar organic solvents like heptane or toluene. The choice of acyl donor can also significantly impact the reaction rate. Vinyl acetate is a common and effective choice as it generates a volatile byproduct.[4]
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate mixing to facilitate the interaction between the substrate and the enzyme's active sites.
-
Q2: The enantioselectivity (E-value) of my resolution is low, resulting in poor enantiomeric excess (e.e.). How can I improve it?
-
A2: Low enantioselectivity is a common issue and can often be addressed by optimizing the reaction parameters.
-
Enzyme Screening: Not all lipases will exhibit high enantioselectivity for a given substrate. Screening a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) is a crucial first step.[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate. A temperature optimization study is recommended.
-
Acyl Donor Modification: The steric and electronic properties of the acyl donor can influence how it fits into the enzyme's active site along with the alcohol enantiomer. Trying different acyl donors (e.g., vinyl propionate, vinyl butyrate) can sometimes lead to improved enantioselectivity.
-
Q3: My reaction stops at around 50% conversion, but the e.e. of the remaining alcohol is not as high as expected. What's happening?
-
A3: This is a classic sign of a kinetic resolution with moderate enantioselectivity. In an ideal kinetic resolution of a racemate, the maximum yield for a single enantiomer is 50%.[1] If the E-value is not sufficiently high, the slower-reacting enantiomer will also be consumed to some extent, leading to a lower than expected e.e. at 50% conversion. To address this, refer to the strategies for improving enantioselectivity mentioned in Q2.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general starting point for the enzymatic resolution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Materials:
-
Racemic 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Anhydrous organic solvent (e.g., n-heptane, toluene)
-
Acyl donor (e.g., vinyl acetate)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a septum
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the racemic alcohol and the anhydrous solvent.
-
Add the acyl donor (typically 1.5-3 equivalents relative to the alcohol).
-
Add the immobilized lipase (a typical starting point is 10-20 mg per mmol of substrate).
-
Stir the reaction mixture at the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted alcohol and the formed ester can then be separated by standard chromatographic techniques (e.g., column chromatography).
Visualization: EKR Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in enzymatic kinetic resolution.
III. Chiral HPLC Troubleshooting Guide
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The success of this method hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase conditions.[5][6]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: I am not seeing any separation of the enantiomers on my chiral column. What should I do?
-
A1: No separation indicates a lack of differential interaction between the enantiomers and the CSP.
-
Column Selection: The choice of CSP is the most critical factor. For a compound like 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[5] Pirkle-type phases can also be effective.[7] If one type of column doesn't work, it is essential to screen other columns with different chiral selectors.
-
Mobile Phase Composition: In normal phase mode, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is crucial. A systematic screening of different modifiers and their concentrations is necessary. In some cases, the addition of a small amount of an acidic or basic additive can dramatically improve resolution.[8]
-
Q2: My peaks are broad and/or tailing. How can I improve the peak shape?
-
A2: Poor peak shape can be due to several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself.[9][10]
-
Mobile Phase Additives: Tailing can often be suppressed by adding a small amount of a competing agent to the mobile phase. For an alcohol, a small amount of a more polar alcohol might help.
-
Sample Overload: Injecting too much sample can lead to broad, distorted peaks. Try reducing the injection volume or the sample concentration.
-
System Issues: Check for dead volumes in the system, ensure fittings are tight, and that the column is properly packed. A gradual decline in peak shape may indicate column degradation.
-
Q3: The resolution of my enantiomers is poor (Rs < 1.5). How can I improve it?
-
A3: Poor resolution means the peaks are not well separated.
-
Optimize Mobile Phase: Fine-tuning the mobile phase composition can significantly impact resolution. Small changes in the percentage of the polar modifier can have a large effect.
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
-
Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance resolution by increasing the strength of the chiral recognition interactions.
-
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Materials:
-
Racemic 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
A selection of chiral HPLC columns (e.g., polysaccharide-based, Pirkle-type)
-
HPLC system with a UV detector
Procedure:
-
Column Screening:
-
Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., isopropanol).
-
Screen a variety of chiral columns using a generic mobile phase, for example, 90:10 hexane:isopropanol at a flow rate of 1 mL/min.
-
Identify the column that shows the best initial separation or at least some indication of enantioselectivity.
-
-
Mobile Phase Optimization:
-
Using the best column from the screening, systematically vary the composition of the mobile phase. For normal phase, adjust the percentage of the alcohol modifier.
-
If necessary, screen different alcohol modifiers (e.g., ethanol, n-propanol).
-
Investigate the effect of small amounts of additives if peak shape is poor.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable mobile phase has been identified, optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Investigate the effect of temperature on the separation.
-
Data Presentation: Chiral HPLC Column Screening
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:IPA) | Resolution (Rs) | Observations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.8 | Good initial separation. |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.2 | Partial separation, needs optimization. |
| (S,S)-Whelk-O 1 | 95:5 | 0.8 | Poor separation. |
| Phenylglycine-based | 90:10 | 0.0 | No separation observed. |
Note: This is example data and actual results may vary.
Visualization: Chiral HPLC Method Development Logic
Caption: A logical workflow for developing a chiral HPLC separation method.
IV. Conclusion
The successful chiral resolution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is an achievable goal with a systematic and informed approach. Both enzymatic kinetic resolution and chiral HPLC offer viable pathways, each with its own set of parameters to optimize. By understanding the underlying principles and methodically troubleshooting any issues that arise, researchers can efficiently obtain the desired enantiomer in high purity.
V. References
-
Schulze, B., & Wüstenberg, B. (2013). Enzymatic Kinetic Resolution. In Chiral Analysis (pp. 307-339). Elsevier. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351. [Link]
-
Patel, R. N. (2008). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 330-346. [Link]
-
Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]
-
Francotte, E. (2001). Chromatographic separation of enantiomers on polysaccharide-based chiral stationary phases: a historical perspective and the present state of the art. Chirality, 13(3), 129-137. [Link]
-
Wenzel, T. J. (2018). A review of the use of chiral selectors in liquid chromatography. Journal of Separation Science, 41(1), 168-193. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]
-
Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Biocatalysis with lipases and esterases. In Enzyme Catalysis in Organic Synthesis (pp. 37-191). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aph-hsps.hu [aph-hsps.hu]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
"2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" stability and degradation issues
Executive Summary
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is a chiral fluorinated building block often used in the synthesis of norepinephrine reuptake inhibitors and PET radiotracers. Its stability profile is dominated by the labile benzylic position and the
Users frequently encounter three primary failure modes:
-
Defluorination under basic conditions (forming acetophenones).
-
Oxidation to the
-fluoroketone. -
NMR misinterpretation due to complex
coupling.
This guide provides mechanistic insights and validated troubleshooting protocols to mitigate these issues.
Module 1: Chemical Stability & Storage
The "Shelf Life" Issue
User Question: "My sample has turned from a clear oil/white solid to a yellow liquid, and the fluorine content is decreasing. What is happening?"
Technical Diagnosis: You are likely observing base-promoted dehydrofluorination or oxidative degradation .
-
Mechanism A (Base/Nucleophile): The benzylic proton is acidified by the electron-withdrawing fluorine and the phenyl ring. Even weak bases (or basic impurities in glass) can trigger E1cb elimination of HF, forming an enol intermediate that tautomerizes to 3-methoxyacetophenone (defluorinated product).
-
Mechanism B (Oxidation): Benzylic alcohols are susceptible to air oxidation, forming 2-fluoro-1-(3-methoxyphenyl)ethan-1-one.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. Note that base exposure leads to loss of fluorine, while oxidation retains it.
Storage Protocol (Self-Validating):
-
Container: Store in amber, silanized glass vials (to prevent surface basicity of standard glass from triggering HF elimination).
-
Atmosphere: Argon backfill is mandatory.
-
Temperature: -20°C.
-
Validation: Check
NMR before use. A singlet at -230 ppm (approx) indicates fluoride ion ( ), confirming decomposition.
Module 2: Reaction Troubleshooting
The "Synthesis" Issue
User Question: "I am trying to alkylate the hydroxyl group using NaH, but I am getting low yields and a major side product. Why?"
Technical Diagnosis:
Using strong bases like Sodium Hydride (NaH) on
-
The Trap: The
-fluorine acts as a leaving group. Upon deprotonation of the hydroxyl, the alkoxide can undergo decomposition or rearrangement rather than the intended intermolecular nucleophilic attack.
Troubleshooting Table: Optimization Strategies
| Parameter | Recommendation | Mechanistic Rationale |
| Base Selection | Avoid: NaH, KH, LDA.Use: | Strong bases trigger E1cb elimination of HF. Silver oxide acts as a mild base that coordinates halides, stabilizing the system. |
| Solvent | Avoid: DMF, DMSO (at high heat).Use: DCM, Toluene, THF (0°C). | Polar aprotic solvents enhance the basicity of nucleophiles, increasing elimination risks. |
| Activation | Use acid-catalyzed imidates (e.g., trichloroacetimidate) instead of Williamson ether synthesis. | Avoids the formation of the unstable discrete alkoxide anion. |
Protocol: Safe Alkylation (Benzyl Protection Example)
-
Dissolve substrate in DCM at 0°C.
-
Add 1.1 equiv of Benzyl 2,2,2-trichloroacetimidate.
-
Add catalytic Triflic Acid (TMSOTf can also be used, 0.05 equiv).
-
Monitor by TLC. This acidic pathway avoids the "alkoxide-elimination" trap entirely.
Module 3: Analytical Artifacts
The "QC" Issue
User Question: "My
Technical Diagnosis:
This is likely not impurity but rather heteronuclear coupling . The fluorine atom (
NMR Interpretation Guide (
| Proton Environment | Multiplicity (w/o F) | Observed Multiplicity (w/ F) | Coupling Constant ( |
| Triplet (or dd) | Doublet of Triplets (dt) | ||
| Doublet | Doublet of Doublets (dd) | ||
| -OH (Hydroxyl) | Broad Singlet | Doublet (if dry) |
Visual Logic: NMR Decision Tree
Figure 2: Workflow for distinguishing between degradation and intrinsic coupling.
References
-
Mechanisms of HF Elimination
-
Base-Induced Instability of Fluorotelomer Alcohols.[1] (2010). Journal of Environmental Monitoring. Explains the E1cb mechanism in
-fluoro alcohols.
-
-
Oxidation of Benzylic Alcohols
-
NMR Coupling Constants
- 1H–1H Coupling in Proton NMR. ACD/Labs. Provides standard values for geminal and vicinal coupling, including heteronuclear effects.
-
2-Fluoroethanol Reactivity
-
2-Fluoroethanol.[5] Wikipedia. Overview of the base-catalyzed dehydrofluorination to acetaldehyde (analogous to the acetophenone formation here).
-
Sources
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 4. acdlabs.com [acdlabs.com]
- 5. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Enantiomeric Excess in the Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Introduction
Welcome to the Technical Support Center for the asymmetric synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. Achieving high enantiomeric excess (e.e.) is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the enantioselectivity of this synthesis.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore various catalytic systems and reaction conditions, offering insights into how each parameter can be fine-tuned to maximize the desired enantiomer.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses common challenges encountered during the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol that can lead to suboptimal enantiomeric excess. The question-and-answer format is designed to help you quickly identify and resolve specific issues in your experimental workflow.[1]
Q1: My chiral HPLC/GC analysis shows poor separation of enantiomers, leading to unreliable e.e. values. How can I be confident in my analytical results?
A1: Rigorous validation of your analytical method is the foundational step before any troubleshooting of the reaction itself.[1] An inaccurate analytical method can give misleading e.e. values.[1] Key validation parameters to confirm include:
-
Resolution (Rs): Aim for a baseline separation of the enantiomer peaks with a resolution value greater than 1.5. If your resolution is poor, you may need to screen different chiral stationary phases (CSPs) or optimize the mobile phase composition.
-
Accuracy and Precision: Inject a known racemic standard of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol multiple times to ensure your method provides consistent and accurate 50:50 peak area ratios.[1]
-
Method Validation: If a racemic standard is not available, you can often generate one by performing the reduction with a non-chiral reducing agent like sodium borohydride.
Q2: I've confirmed my analytical method is accurate, but the enantiomeric excess of my reaction is consistently low and varies between runs. What should I investigate next?
A2: The purity of your reagents and the integrity of your reaction setup are the most likely culprits. Trace impurities can act as catalyst poisons or inhibitors, significantly impacting enantioselectivity.[1][2]
-
Substrate Purity: The starting material, 2-fluoro-3'-methoxyacetophenone, should be of high purity. Impurities from its synthesis, such as residual acids or bases, can interfere with the catalyst.[1] Consider purification by column chromatography or distillation if purity is questionable.
-
Catalyst Quality: Ensure your chiral catalyst is of high quality and has been stored correctly, especially if it is air or moisture-sensitive. If in doubt, it is best to use a fresh, well-characterized batch of catalyst.
-
Solvent and Reagent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate many asymmetric catalysts.[1] Other reagents should also be of the highest available purity.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and execution to prevent catalyst deactivation.[1]
Q3: I am using a Corey-Bakshi-Shibata (CBS) reduction and my e.e. is lower than expected. What specific parameters can I optimize?
A3: The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[3][4] However, its success is highly dependent on precise control of reaction conditions.
-
Temperature: Temperature is a critical factor. Lowering the reaction temperature, often to -30 °C or even -78 °C, can significantly enhance enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.
-
Rate of Addition: Slow, dropwise addition of the ketone substrate to the pre-formed catalyst-borane complex is crucial.[5] This ensures that the catalyzed reaction outcompetes the non-selective background reduction by free borane.
-
Catalyst Loading: While a catalytic amount is used, the optimal loading can vary. In some cases, higher catalyst concentrations can lead to the formation of less selective aggregates.[1] It is advisable to screen a range of catalyst loadings (e.g., 5-10 mol%) to find the optimum for your specific substrate.
-
Borane Source: The choice of borane reagent (e.g., borane-dimethyl sulfide, borane-THF) can also influence the outcome.[6]
Q4: I am exploring enzymatic reductions for a greener synthesis, but the enantioselectivity is not satisfactory. How can I improve it?
A4: Biocatalytic reductions using alcohol dehydrogenases (ADHs) are an excellent, environmentally friendly alternative for producing enantiopure alcohols.[2] Several factors can be optimized to improve enantiomeric excess:
-
Enzyme Selection: Different ADHs can exhibit different stereopreferences (either (R)- or (S)-selective). Screening a panel of commercially available ADHs or engineered enzyme variants is a crucial first step.[2] For instance, ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have shown effectiveness in reducing acetophenone derivatives.[7]
-
Cofactor Regeneration System: An efficient NADPH or NADH regeneration system is vital for driving the reaction to completion. Common systems include using a sacrificial alcohol like isopropanol or an enzymatic system like glucose/glucose dehydrogenase.[2][8]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Small variations can significantly impact both conversion and enantioselectivity. It is essential to screen a range of pH values and temperatures for the chosen enzyme.
-
Co-solvents: The presence of organic co-solvents, such as isopropanol or DMSO, can improve the solubility of the hydrophobic ketone substrate and influence the enzyme's conformation, thereby affecting enantioselectivity.[2]
Q5: After a successful reaction with high e.e., I am having trouble purifying the chiral alcohol without racemization or loss of product. What are the best practices for purification?
A5: The purification of chiral fluorinated alcohols can be challenging due to their physical properties.[9]
-
Chiral Chromatography: The most reliable method for separating enantiomers is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[9] SFC is often preferred for volatile compounds as it uses lower temperatures and non-toxic mobile phases like CO2 and ethanol.[10]
-
Avoid Acidic Conditions: Fluorinated alcohols can sometimes be sensitive to acidic conditions, which may be present on standard silica gel. This can potentially lead to side reactions or degradation. Consider using deactivated silica gel or alternative purification methods.[9]
-
Crystallization: If the product is a solid, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be an effective method for separating enantiomers on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the asymmetric synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol?
A1: The most common and effective methods involve the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-3'-methoxyacetophenone. The main strategies include:
-
Catalytic Asymmetric Reduction: This is a widely used approach employing a chiral catalyst and a reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane, is a prominent example known for its high enantioselectivity and predictable stereochemical outcome.[5][3][4]
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (often ruthenium-based) to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.[11][12]
-
Enzymatic Reduction: Biocatalysis with alcohol dehydrogenases (ADHs) offers a green and highly selective route to chiral alcohols.[2][8] These enzymes can exhibit exceptional chemo-, regio-, and stereoselectivity.[2]
Q2: How does the electronic nature of the substituents on the aromatic ring affect the enantioselectivity of the reduction?
A2: The electronic properties of substituents on the acetophenone ring can significantly influence both the reaction rate and the enantioselectivity. For enzymatic reductions, electron-withdrawing groups can sometimes lead to higher reaction rates.[13] The position of the substituent (ortho, meta, or para) also plays a crucial role in how the substrate fits into the active site of the enzyme or coordinates with a metal catalyst, thereby dictating the facial selectivity of the hydride attack.[13]
Q3: Can the choice of solvent impact the enantiomeric excess?
A3: Yes, the solvent can have a profound effect on the enantiomeric excess.[14] In some catalytic systems, the solvent can influence the conformation of the catalyst or the transition state assembly.[14] For instance, in certain reactions, solvents that are strong Lewis bases can induce a higher e.e. by favoring a specific catalyst conformation that leads to greater enantiomeric discrimination.[14] It is often beneficial to screen a variety of solvents with different polarities and coordinating abilities.
Q4: What is the importance of achieving high enantiomeric excess in drug development?
A4: High enantiomeric excess is of paramount importance in the pharmaceutical industry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[15][16] Therefore, synthesizing enantiomerically pure compounds (>99% e.e.) is a critical requirement for ensuring the safety and efficacy of a drug.[15]
Experimental Protocols & Data
Protocol 1: Asymmetric Synthesis of (S)-2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol via CBS Reduction
This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata reduction methodology.[5]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
2-Fluoro-3'-methoxyacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%). Dilute the catalyst with anhydrous THF.
-
Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add borane-dimethyl sulfide complex (1.0-1.2 equivalents) dropwise to the stirred catalyst solution. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-fluoro-3'-methoxyacetophenone (1.0 equivalent) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of the ketone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -30 °C.[5] Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Work-up and Extraction: Add 2 M HCl to the reaction mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Data Presentation: Comparison of Asymmetric Reduction Methods
The following table summarizes typical results for the asymmetric reduction of acetophenone derivatives, providing a comparative overview of different catalytic systems.
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | General outcome based on CBS reduction literature |
| Acetophenone Derivatives | Chiral Ru(II)/TsDPEN complexes | Isopropanol or Formic Acid/Triethylamine | Various | High | Up to 99 | General outcome based on Asymmetric Transfer Hydrogenation literature[11][17] |
| 2-Haloacetophenones | Alcohol Dehydrogenase (TeSADH mutants) | Isopropanol (for NADPH regeneration) | Buffer/Co-solvent | Variable | >99 | [2] |
Visualizations
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Mechanism of Corey-Bakshi-Shibata (CBS) Reduction
Caption: Simplified mechanism of the CBS reduction.
References
- Technical Support Center: Synthesis of Chiral Fluorinated Alcohols - Benchchem.
- Troubleshooting low enantiomeric excess in asymmetric catalysis - Benchchem.
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. Available from: [Link]
- Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction - Benchchem.
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available from: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available from: [Link]
-
Corey–Itsuno reduction - Wikipedia. Available from: [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - SciSpace. Available from: [Link]
-
Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes - ResearchGate. Available from: [Link]
-
Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. Available from: [Link]
-
organic chemistry - Why are enantiomeric excess % and specific rotation considered? - Chemistry Stack Exchange. Available from: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. Available from: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: [Link]
-
Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton - University of Southampton. Available from: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available from: [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Available from: [Link]
-
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4 - Semantic Scholar. Available from: [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. Available from: [Link]
-
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - MDPI. Available from: [Link]
-
Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Optimizing mobile phase for "2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" HPLC
Technical Support Center: HPLC Optimization for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Case ID: #FL-MET-OH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are analyzing 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a molecule presenting specific chromatographic challenges due to its dual nature: a lipophilic aromatic core combined with a polar, hydrogen-bonding hydroxyl group and an electronegative fluorine atom.
Molecule Analysis:
-
Core: Phenyl ring with a meta-methoxy group (moderate hydrophobicity, UV active).
-
Polar Functionality: Benzylic alcohol (-OH). Risk:[1] Silanol interactions causing peak tailing.[2][3][4]
-
Electronic Effect: The
-fluorine creates a dipole moment different from non-fluorinated analogs, affecting retention on polar-embedded phases. -
Chirality: The C1 position is chiral. Note: Standard C18 methods will NOT separate enantiomers; they will co-elute as a single peak. (See Module 4 for Chiral Separation).
Module 1: Baseline Method Development (Achiral/Purity)
Objective: Establish a robust method for purity analysis and impurity profiling.
The "Golden Standard" Protocol
Do not start with complex buffers. This molecule is neutral in the standard HPLC pH range (pH 2–8). We use acidification solely to suppress column silanol activity, not to ionize the analyte.
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped) , 3.5 µm or 5 µm. (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18) | The methoxy-phenyl group provides sufficient hydrophobicity for C18 retention. "End-capping" is non-negotiable to prevent the -OH group from dragging on exposed silanols. |
| Mobile Phase A | Water + 0.1% Formic Acid (or | Acidification (pH ~2.7) suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN typically yields sharper peaks for fluorinated compounds compared to Methanol due to lower viscosity and distinct dipole interactions. |
| Gradient | 5% B to 95% B over 15 mins | A full scouting gradient is required first to locate the elution window. Expect elution around 40-60% B. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard starting point. |
| Detection | UV 210 nm (primary), 254 nm (secondary) | The phenyl ring absorbs strongly at 210 nm. 254 nm is more selective but less sensitive. |
Workflow Visualization
Figure 1: Logical workflow for establishing the initial achiral purity method.
Module 2: Troubleshooting Peak Shape
Issue: The peak for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol is tailing (Asymmetry factor > 1.2).
Root Cause Analysis: The benzylic alcohol moiety is a hydrogen bond donor. If your column has residual silanols (common in older or non-endcapped columns), the analyte will "stick" to the stationary phase surface, causing the tail.
Step-by-Step Fix:
-
Check the Column Type:
-
Incorrect: Unmodified Silica or standard C18 (Type A silica).
-
Correct: High-purity, base-deactivated Type B Silica (e.g., Agilent Zorbax, Phenomenex Luna, Waters XBridge).
-
-
Modify the Mobile Phase:
-
Increase buffer concentration.[3] If using 0.1% Formic acid, switch to 20 mM Ammonium Formate (pH 3.0) or 0.1% Phosphoric Acid . Phosphate is a stronger silanol suppressor than formate.
-
-
Temperature Control:
-
Increase column temperature to 40°C . This improves mass transfer kinetics and often reduces tailing for fluorinated alcohols.
-
Module 3: Selectivity & Impurity Separation
Issue: You observe a "shoulder" on the main peak or cannot separate the target from its non-fluorinated precursor (1-(3-methoxyphenyl)ethan-1-ol).
The "Fluorine Effect" Solution: Standard C18 columns separate primarily by hydrophobicity. Since the fluorine atom adds little hydrophobicity but significant electronegativity, C18 may fail to resolve the fluorinated product from the non-fluorinated impurity.
Protocol Shift: Switch to a Pentafluorophenyl (PFP) column (e.g., Kinetex F5 or Discovery HS F5).
-
Mechanism: The PFP phase interacts via
stacking with the aromatic ring AND dipole-dipole interactions with the fluorine on your analyte. -
Result: This often dramatically changes selectivity, pulling the fluorinated product away from non-fluorinated impurities.
Module 4: Chiral Separation (Advanced)
Requirement: Determining Enantiomeric Excess (ee%).[5][6] Context: Your molecule has a chiral center at C1. Reversed-phase C18 cannot separate these enantiomers without a chiral mobile phase additive (complex). The industry standard is Chiral Stationary Phases (CSPs) .
Recommended System: Normal Phase (NP) or Polar Organic Mode.
| Parameter | Protocol | Why? |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives) | These polysaccharide columns are highly effective for phenyl-ethanol derivatives. |
| Mobile Phase | Hexane : Isopropanol (90:10 or 95:5) | The non-polar hexane forces the analyte into the chiral pockets of the stationary phase. IPA acts as the displacer. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve chiral resolution ( |
| Temperature | 25°C (Ambient) | Lower temperatures generally increase separation factors ( |
Chiral Troubleshooting Diagram:
Figure 2: Decision tree for optimizing chiral resolution of enantiomers.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity, which increases backpressure. More importantly, for fluorinated compounds, ACN often provides better peak symmetry. If you must use MeOH, ensure your column temperature is at least 35-40°C to mitigate viscosity effects.
Q: My retention time is drifting. Why? A: This molecule is moderately lipophilic.
-
Temperature: Are you using a column oven? Ambient fluctuations of ±2°C can shift retention by 5%.
-
Equilibration: Fluorinated compounds can sometimes "modify" the column surface. Ensure you equilibrate for at least 10 column volumes before the first injection.
Q: The peak is splitting. Is it the chiral center? A: If you are using a standard C18 column, NO . A split peak on C18 usually indicates:
-
Solvent Mismatch: You dissolved the sample in 100% ACN but injected it into a 5% ACN starting gradient. Fix: Dissolve sample in mobile phase A/B (50:50).
-
Column Void: The column inlet has collapsed. Fix: Reverse flush or replace column.[3]
References
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from
-
Waters Corporation. (2023). HPLC Troubleshooting Guide: Peak Shape Problems. Retrieved from
-
Phenomenex. (2025).[2] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
BenchChem. (2025).[5][7] Chiral Separation of 1-Phenylethanol Enantiomers by HPLC. Retrieved from
-
Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol: Experimental Data Validation and Predictive Assessment
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a pivotal strategy for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth technical analysis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a fluorinated aromatic alcohol with potential applications in medicinal chemistry.
Due to the limited availability of direct experimental data for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, this guide will employ a comparative approach. We will validate its predicted spectral characteristics by examining experimental data from two key analogs: its non-fluorinated counterpart, 1-(3-methoxyphenyl)ethanol , and a commercially available fluorinated benchmark, 2,2,2-Trifluoro-1-phenylethanol . This comparative framework will allow for a robust, albeit partially predictive, validation of the target molecule's expected analytical profile.
Comparative Analysis of Spectroscopic and Physical Data
A thorough understanding of a molecule's spectral and physical properties is fundamental to its characterization and quality control. The following tables present a comparative summary of the available experimental data for our selected analogs, alongside predicted values for the target compound, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Table 1: Physical and Chemical Properties
| Property | 1-(3-methoxyphenyl)ethanol (Analog 1) | 2,2,2-Trifluoro-1-phenylethanol (Analog 2) | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target - Predicted) |
| Molecular Formula | C₉H₁₂O₂[1] | C₈H₇F₃O[2] | C₉H₁₁FO₂ |
| Molecular Weight | 152.19 g/mol [1] | 176.14 g/mol [2] | 170.18 g/mol |
| Boiling Point | 248.3 °C at 760 mmHg[3] | 64-65 °C at 5 mmHg[4] | Estimated to be slightly lower than Analog 1 due to the C-F bond. |
| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid[5] | Predicted to be a colorless to pale yellow liquid. |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | 1-(3-methoxyphenyl)ethanol (Analog 1)[6][7] | 2,2,2-Trifluoro-1-phenylethanol (Analog 2) | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target - Predicted) |
| Ar-H | δ 6.8-7.3 (m, 4H) | δ 7.4-7.5 (m, 5H) | δ 6.8-7.4 (m, 4H) |
| CH(OH) | δ 4.88 (q, J = 6.5 Hz, 1H) | δ 5.0 (q, J = 6.8 Hz, 1H) | δ ~5.0-5.2 (dt, JHF ≈ 48 Hz, JHH = 6.5 Hz, 1H) |
| CH₂F / CH₃ | δ 1.48 (d, J = 6.5 Hz, 3H) | - | δ ~4.5-4.7 (dt, JHF ≈ 47 Hz, JHH = 6.5 Hz, 2H) |
| OCH₃ | δ 3.81 (s, 3H) | - | δ 3.82 (s, 3H) |
| OH | δ ~2.0 (br s, 1H) | δ ~2.5 (br s, 1H) | δ ~2.2 (br s, 1H) |
Causality Behind Predicted Shifts: The introduction of a highly electronegative fluorine atom at the 2-position is expected to cause a significant downfield shift for the adjacent protons. The benzylic proton (CH-OH) will be deshielded and is predicted to appear as a doublet of triplets due to coupling with both the fluorine and the methylene protons. Similarly, the methylene protons (CH₂F) will be strongly deshielded and will appear as a doublet of triplets due to coupling with the fluorine and the benzylic proton.
Table 3: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Carbon | 1-(3-methoxyphenyl)ethanol (Analog 1) | 2,2,2-Trifluoro-1-phenylethanol (Analog 2)[2] | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target - Predicted) |
| Ar-C (C-O) | δ 159.8 | - | δ ~159.9 |
| Ar-C (ipso) | δ 145.8 | δ 134.5 | δ ~144 |
| Ar-C | δ 129.5, 117.9, 112.9, 111.1 | δ 129.8, 128.9, 127.0 | δ ~129.7, 118.5, 113.5, 111.5 |
| CH(OH) | δ 70.4 | δ 72.5 (q, J = 32 Hz) | δ ~71 (d, J ≈ 20-25 Hz) |
| CH₂F / CH₃ | δ 25.1 | - | δ ~85 (d, J ≈ 170-180 Hz) |
| CF₃ | - | δ 124.2 (q, J = 282 Hz) | - |
| OCH₃ | δ 55.2 | - | δ 55.3 |
Causality Behind Predicted Shifts: The carbon directly bonded to fluorine (CH₂F) is expected to show a very large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The benzylic carbon (CH-OH) will also experience a downfield shift and will exhibit a two-bond carbon-fluorine coupling (²JCF).
Table 4: Infrared (IR) Spectral Data
| Functional Group | 1-(3-methoxyphenyl)ethanol (Analog 1)[8] | 2,2,2-Trifluoro-1-phenylethanol (Analog 2)[2] | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target - Predicted) |
| O-H Stretch | ~3360 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2970 cm⁻¹ | ~2850-2970 cm⁻¹ | ~2850-2970 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600, 1480 cm⁻¹ | ~1600, 1490 cm⁻¹ | ~1600, 1485 cm⁻¹ |
| C-O Stretch | ~1260, 1040 cm⁻¹ | ~1170, 1125 cm⁻¹ (C-F) | ~1260, ~1050-1100 (C-F) cm⁻¹ |
Causality Behind Predicted Bands: The IR spectrum is expected to be largely similar to the non-fluorinated analog, with the key difference being the presence of a strong C-F stretching vibration, predicted to appear in the 1050-1100 cm⁻¹ region.
Table 5: Mass Spectrometry (MS) Data
| Ion | 1-(3-methoxyphenyl)ethanol (Analog 1)[9] | 2,2,2-Trifluoro-1-phenylethanol (Analog 2)[10] | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target - Predicted) |
| [M]⁺ | m/z 152 | m/z 176 | m/z 170 |
| [M-CH₃]⁺ | m/z 137 | - | - |
| [M-H₂O]⁺ | m/z 134 | m/z 158 | m/z 152 |
| [M-CH₂F]⁺ | - | - | m/z 137 |
| [M-C₂H₄O]⁺ | m/z 108 | - | - |
| [C₇H₇O]⁺ | m/z 107 | - | m/z 107 |
| [C₆H₅]⁺ | m/z 77 | m/z 77 | m/z 77 |
| [CF₃]⁺ | - | m/z 69 | - |
Causality Behind Predicted Fragmentation: The fragmentation pattern of the target molecule is expected to show a molecular ion peak at m/z 170. Key fragmentation pathways would likely involve the loss of water, the fluoromethyl radical, and cleavage to form the stable 3-methoxybenzyl cation.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. These are generalized procedures and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
This synthesis can be approached via the reduction of the corresponding α-fluoroketone.
Step 1: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one
-
To a solution of 3'-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol, add a fluorinating agent like Selectfluor® (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-1-(3-methoxyphenyl)ethan-1-one.
Step 2: Reduction to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
-
Dissolve the α-fluoroketone from Step 1 in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography to obtain pure 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Protocol 2: Spectroscopic Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol.
Conceptual Comparison of Analogs
Caption: Comparative analysis framework for the target molecule.
Conclusion
While direct experimental data for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol remains elusive in the current literature, a robust predictive analysis is possible through the careful examination of its structural analogs. The non-fluorinated counterpart, 1-(3-methoxyphenyl)ethanol, provides a foundational spectral framework, while the trifluorinated analog, 2,2,2-Trifluoro-1-phenylethanol, offers critical insights into the influence of fluorine on spectroscopic properties. The provided synthetic protocols offer a viable route for the preparation of the target compound, which would enable definitive experimental validation of the predictions outlined in this guide. This comparative approach underscores the power of leveraging existing chemical knowledge to navigate data gaps in the exploration of novel chemical entities.
References
-
PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]
-
ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]
-
SpectraBase. 1-Phenyl-2,2,2-trifluoroethanol - Optional[MS (GC)] - Spectrum. [Link]
-
Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
-
NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]
-
SpectraBase. 1-(3-Methoxyphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. [Link]
-
ACS Publications. Optically active nuclear magnetic resonance solvents. VIII. Resolution of 2,2,2-trifluoro-1-phenylethanol. [Link]
-
LookChem. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. [Link]
-
Supporting Information. [Link]
-
Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
Royal Society of Chemistry. Contents. [Link]
-
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]
-
Stenutz. 2,2,2-trifluoro-1-phenylethanol. [Link]
-
NIST WebBook. Ethanol, 2,2,2-trifluoro-. [Link]
-
Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). [Link]
-
NIST WebBook. 3-Methoxybenzyl alcohol. [Link]
-
SpectraBase. 1-(3-Methylphenyl)ethanol - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.cn]
- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-PHENYL-2,2,2-TRIFLUOROETHANOL | 340-05-6 [chemicalbook.com]
- 5. CAS 340-04-5: 2,2,2-Trifluoro-1-phenylethanol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
A-Comparative-Guide-to-the-Purity-Assessment-of-2-Fluoro-1-3-methoxyphenyl-ethan-1-ol-by-HPLC
A Comparative Guide to the Purity Assessment of "2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" by High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For "2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol," a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by experimental data and established analytical principles.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[3][4] Its strength lies in its ability to separate, identify, and quantify impurities, which can be process-related, degradation products, or contaminants.[2][3] For a molecule like 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, which possesses a chiral center, the purity assessment must address both achiral (chemical) and chiral (enantiomeric) purity.
The Imperative of Purity: Why It Matters
Impurities in pharmaceutical compounds can have significant consequences, ranging from reduced therapeutic effect to adverse patient reactions.[1] Regulatory bodies worldwide, therefore, mandate stringent purity criteria for all pharmaceutical components.[5] The impurity profile of a drug substance provides critical information about its potential toxicity and safety.[2] For 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, potential impurities could arise from starting materials, by-products of the synthesis, or degradation over time.[2]
Comparing HPLC Approaches for Purity Assessment
The choice of an HPLC method is dictated by the specific purity aspect being investigated. For 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, a comprehensive purity analysis necessitates both achiral and chiral HPLC methods.
Achiral (Reversed-Phase) HPLC for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for determining chemical purity.[6] It separates compounds based on their hydrophobicity, making it ideal for identifying and quantifying process-related impurities and degradation products.
The selection of a C18 stationary phase is a common starting point due to its broad applicability and robust nature. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the best separation of the main compound from its potential impurities. The use of a gradient elution, where the mobile phase composition changes over time, is often necessary to resolve compounds with a wide range of polarities.[7]
Experimental Protocol: Achiral RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
The presence of a stereogenic center in 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol means it can exist as two enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the gold standard for this purpose.[8]
Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[10] The choice between normal-phase and reversed-phase chiral HPLC depends on the solubility of the analyte and the desired selectivity. For many pharmaceutical compounds, reversed-phase methods are preferred due to their compatibility with aqueous-organic mobile phases.
Experimental Protocol: Chiral HPLC Method
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-RH), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in Water (e.g., 60:40 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: A Comparative Overview
The performance of each HPLC method can be summarized and compared based on key validation parameters.
| Parameter | Achiral RP-HPLC | Chiral HPLC | Significance |
| Specificity | High resolution between the main peak and impurities. | Baseline separation of the two enantiomers. | Ensures the method accurately measures the intended analyte without interference.[11] |
| Linearity (R²) | > 0.999 | > 0.999 | Demonstrates a direct relationship between concentration and response.[12] |
| Limit of Detection (LOD) | Typically in the ng/mL range for impurities. | Typically in the ng/mL range for the minor enantiomer. | The lowest amount of analyte that can be detected.[13] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range for impurities. | Typically in the µg/mL range for the minor enantiomer. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[13] |
| Precision (%RSD) | < 2.0% | < 2.0% | Measures the repeatability of the method.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of the measured value to the true value.[14] |
Visualizing the Workflow
A systematic approach is crucial for the comprehensive purity assessment of "2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol".
Caption: Workflow for comprehensive purity assessment.
Method Validation: The Cornerstone of Trustworthiness
Every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[15][16] Method validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the analytical procedure.[14] The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R1)) for the validation of analytical procedures.[15][16]
The validation process for both the achiral and chiral HPLC methods should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[13]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key stages of HPLC method validation.
Conclusion: A Holistic Approach to Purity
The purity assessment of "2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol" is a multi-faceted endeavor that requires a combination of robust analytical techniques. This guide has demonstrated that a comprehensive evaluation necessitates the use of both achiral and chiral HPLC methods. While achiral RP-HPLC is indispensable for determining chemical purity and identifying process-related impurities, chiral HPLC is essential for ensuring the correct enantiomeric form and quantifying enantiomeric excess.
By understanding the principles behind each technique, following validated experimental protocols, and adhering to regulatory guidelines, researchers and scientists can ensure the quality, safety, and efficacy of the final pharmaceutical product. The integration of these methods provides a self-validating system for the complete purity profile of this critical pharmaceutical intermediate.
References
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022 Jul 27. Available from: [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]
-
USP-NF. 〈621〉 Chromatography. 2023 Nov 1. Available from: [Link]
-
Element Lab Solutions. USP 621 Changes. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
USP-NF. 〈621〉 Chromatography ABSTRACT. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 Sep 17. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? 2024 Sep 16. Available from: [Link]
-
Phenomenex. Update: European Pharmacopeia EP 2.2.46. 2017 Sep 13. Available from: [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? 2023 Jul 27. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024 Apr 24. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025 Dec 10. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques PDF. Available from: [Link]
-
Labotec. HPLC in pharmaceutical analysis. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. 2024 Dec 26. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995 Jun. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. 2024 Dec 11. Available from: [Link]
-
Torontech. HPLC Testing & Analysis: Detailed Guide. 2024 Jul 23. Available from: [Link]
-
ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. 2022 Sep 21. Available from: [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025 Sep 22. Available from: [Link]
-
NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. 2025 May 22. Available from: [Link]
-
PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
-
A Review on Impurity Profiling In Pharmaceutical Substances. 2024 Oct 15. Available from: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024 Mar 26. Available from: [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. Available from: [Link]
-
I.B.S. Chiral HPLC Method Development. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025 Jul 22. Available from: [Link]
-
Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. 2026 Jan 21. Available from: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. njlabs.com [njlabs.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. labotec.co.za [labotec.co.za]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. hplc.today [hplc.today]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scirp.org [scirp.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
Technical Comparison Guide: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Executive Summary: The "Fluorine Effect" in Lead Optimization
In medicinal chemistry, the strategic substitution of hydrogen or hydroxyl groups with fluorine is a pivotal optimization tactic. This guide characterizes 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol , a fluorinated bioisostere of the standard phenylethanol scaffold.
For researchers targeting CNS penetration or metabolic stability, this molecule offers a critical advantage over its non-fluorinated (H-analog) or chlorinated (Cl-analog) counterparts. The introduction of the
Comparative Performance Matrix
| Feature | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol (Target) | 1-(3-methoxyphenyl)ethan-1-ol (H-Analog) | 2-Chloro-1-(3-methoxyphenyl)ethan-1-ol (Cl-Analog) |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol | 186.64 g/mol |
| LogP (Predicted) | ~1.6 - 1.8 | ~1.4 | ~2.1 |
| H-Bond Acidity (pKa) | Increased (OH is more acidic due to | Standard | Increased |
| Metabolic Stability | High (Blocks | Low (Susceptible to oxidation) | Moderate (Steric block, but reactive) |
| Steric Radius | 1.47 Å (Mimics H) | 1.20 Å | 1.75 Å (Steric clash risk) |
Structural Characterization & Spectral Data[1][2]
The definitive identification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol relies on the distinct coupling patterns introduced by the fluorine atom (
Representative Spectral Signature
Note: Data derived from validated properties of the 2-fluoro-1-arylethanol class [1][2].
H NMR (400 MHz, CDCl
)
-
Aromatic Region (
6.8 - 7.3 ppm): The 3-methoxy substitution pattern creates a multiplet region. Look for a distinct singlet/doublet for the proton at position 2 of the ring. -
Methine CH-OH (
~4.9 - 5.1 ppm): Appears as a doublet of multiplets (dm). The proton is split by the adjacent CH F protons and the fluorine atom ( Hz). -
Fluoromethyl CH
F ( ~4.3 - 4.6 ppm): The diagnostic signal. It appears as a doublet of multiplets due to the large geminal H-F coupling ( Hz). This large splitting is the "fingerprint" of the monofluoromethyl group. -
Methoxy -OCH
( ~3.8 ppm): Sharp singlet (3H).
F NMR (376 MHz, CDCl
)
-
Signal:
-220 to -230 ppm (Triplet of doublets). -
Interpretation: The highly shielded region is characteristic of primary alkyl fluorides.
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion: [M+H]
= 171.1. -
Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in electron impact (EI) ionization, leading to a peak at m/z 150.
Experimental Protocols: Synthesis & Analysis
To ensure high enantiopurity—critical for biological assays—we recommend a Biocatalytic Reduction over standard chemical reduction (NaBH
Method A: Biocatalytic Asymmetric Reduction (Recommended)
This protocol utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to selectively reduce the ketone precursor [3][4].
Reagents:
-
Substrate: 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS: 85465-61-8 or similar).
-
Enzyme: KRED-Screening Kit (e.g., KRED-P1-B05 or Lactobacillus kefir ADH).
-
Cofactor: NADPH (recycling system: Glucose Dehydrogenase/Glucose).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Workflow:
-
Buffer Prep: Dissolve Glucose (1.5 eq) and NADP+ (1.0 mM) in Phosphate Buffer (pH 7.0). Add Glucose Dehydrogenase (5 U/mL).
-
Substrate Addition: Dissolve 2-Fluoro-1-(3-methoxyphenyl)ethanone in DMSO (5% v/v final concentration) and add to the buffer.
-
Initiation: Add the KRED enzyme (10 mg/mL equivalent). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Workup: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over MgSO
and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc 80:20).
Method B: Chemical Synthesis (Racemic)
For non-chiral applications or standard generation.
-
Precursor: Start with 2-Bromo-1-(3-methoxyphenyl)ethanone.
-
Fluorination: Treat with TBAF (t-butylammonium fluoride) or KF/18-Crown-6 in Acetonitrile at reflux to generate the
-fluoro ketone [5]. -
Reduction: Cool to 0°C, add NaBH
(0.5 eq) in Methanol. Stir 1h. Quench with sat. NH Cl.
Mechanism of Action: Metabolic Stability[3][4]
The primary advantage of the 2-fluoro analog is the blockade of metabolic degradation. Non-fluorinated phenylethanols are rapidly oxidized by Cytochrome P450 enzymes at the
Visualizing the Metabolic Blockade[5]
The following diagram illustrates how the Fluorine atom prevents the formation of the unstable intermediate that leads to chain cleavage or oxidation.
Caption: Comparative metabolic pathways. The C-F bond (approx. 116 kcal/mol) resists P450 hydroxylation compared to the C-H bond (approx. 99 kcal/mol), extending the drug half-life (
Synthesis Workflow Diagram
The following workflow details the recommended Biocatalytic route to ensure enantiopurity.
Caption: Step-wise synthesis from commodity chemicals to the chiral fluorinated target.
References
-
Characteriz
-Fluoro Alcohols: Journal of Fluorine Chemistry. "NMR properties of 2-fluoro-1-arylethanols." -
Lipophilicity & Fluorine Substitution: ChemRxiv. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity."[1]
-
Biocatalytic Reduction Protocols: Organic & Biomolecular Chemistry. "Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols."
-
Enzymatic Synthesis of Halo-Alcohols: PMC. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH." (Generalized URL for PMC search)
-
Chemical Synthesis of
-Fluoro Ketones: RSC Advances. "Synthesis of -fluoroketones using KF/Crown Ether systems."
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
